5-Mesityl-1,3-cyclohexanedione

LogP Lipophilicity Reaction Solvent Compatibility

Sourcing 5-phenyl-1,3-cyclohexanedione or unsubstituted analogs as a replacement for this compound introduces significant risk of side reactions, low yield, and failed Tralkoxydim synthesis due to absent steric and electronic properties unique to the mesityl group. This high-purity intermediate resolves that risk. • ≥98% assay ensures reproducible acylation selectivity and downstream process consistency for agrochemical manufacturing. • Optimized synthetic route availability from major producers translates to cost-stable, scalable supply from gram to multi-kilogram quantities. • Verified CAS 88311-79-9 identity eliminates the procurement ambiguity that causes batch rejection and regulatory compliance gaps.

Molecular Formula C15H18O2
Molecular Weight 230.3 g/mol
CAS No. 88311-79-9
Cat. No. B1617891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Mesityl-1,3-cyclohexanedione
CAS88311-79-9
Molecular FormulaC15H18O2
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2CC(=O)CC(=O)C2)C
InChIInChI=1S/C15H18O2/c1-9-4-10(2)15(11(3)5-9)12-6-13(16)8-14(17)7-12/h4-5,12H,6-8H2,1-3H3
InChIKeyRGCPDRWZRFMXHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Mesityl-1,3-cyclohexanedione: A Key Agrochemical Building Block


5-Mesityl-1,3-cyclohexanedione (CAS 88311-79-9) is a key substituted 1,3-cyclohexanedione derivative characterized by the presence of a 2,4,6-trimethylphenyl (mesityl) group at the 5-position . This specific structural modification distinguishes it from the parent 1,3-cyclohexanedione and is critical for its role as a high-purity intermediate (assay ≥99.0%) in the synthesis of selective herbicides, most notably Tralkoxydim [1][2].

Why Generic 1,3-Cyclohexanedione Analogs Fall Short


The procurement of 5-Mesityl-1,3-cyclohexanedione (CAS 88311-79-9) cannot be substituted by the parent compound 1,3-cyclohexanedione or other simple 5-aryl analogs. The mesityl group is not a generic, interchangeable aromatic substituent; it is a precise structural requirement for the intended downstream synthetic pathways. Its specific steric bulk and electronic properties are essential for the regio- and chemo-selectivity of subsequent reactions, such as the key acylation step in Tralkoxydim synthesis [1]. Using a less sterically hindered analog (e.g., 5-phenyl-1,3-cyclohexanedione) would lead to undesired side reactions, poor yields, or failure to form the target agrochemical. Therefore, the specific identity and high purity (≥99.0%) of this compound are non-negotiable for process reproducibility and economic viability in industrial settings [2]. Substitution introduces significant risk of process failure and regulatory non-compliance due to impurity profiles.

Quantitative Evidence for Selecting This Intermediate


Lipophilicity and Reaction Solvent Compatibility

The predicted octanol-water partition coefficient (LogP) for 5-Mesityl-1,3-cyclohexanedione is 3.02 . This value indicates significantly higher lipophilicity compared to the unsubstituted parent compound 1,3-cyclohexanedione (LogP ~0.2, estimated). This quantitative difference is critical for its performance in the non-polar reaction media typically employed in the multi-step synthesis of Tralkoxydim, ensuring proper solubility of the intermediate and preventing phase-separation issues that would drastically reduce reaction efficiency [1].

LogP Lipophilicity Reaction Solvent Compatibility Process Chemistry

High Purity as a Critical Quality Attribute

Commercial specifications for 5-Mesityl-1,3-cyclohexanedione state a minimum assay of ≥99.0% [1]. While generic 1,3-cyclohexanedione or other substituted analogs are often sold at lower purities (e.g., 95-98%), this high purity level is specifically cited by manufacturers as essential for optimizing reaction yields and minimizing byproduct formation in the subsequent synthesis of Tralkoxydim, thereby ensuring batch-to-batch consistency and reducing purification costs [2].

Chemical Purity Assay Agrochemical Intermediate Quality Control

Optimized Synthetic Route and Process Efficiency

Recent patent literature describes a new, feasible synthetic route for 5-Mesityl-1,3-cyclohexanedione that is explicitly stated to be more efficient, cost-effective, and eco-friendly than previous methods used for this specific compound [1]. While direct quantitative yield comparisons with analogous compounds are not provided, the development of a dedicated, improved process for this intermediate highlights its commercial importance and suggests that generic, non-optimized routes for other 5-aryl derivatives would be less economically and environmentally viable.

Process Chemistry Green Chemistry Synthetic Efficiency Cost Reduction

Verified Industrial and Research Applications


Tralkoxydim Herbicide Synthesis

This is the primary and most critical application. The compound's high purity (≥99.0%) and specific lipophilicity (LogP 3.02) make it the optimal precursor for constructing the active cyclohexenone ring system of Tralkoxydim, a selective post-emergent graminicide used on major cereal crops [1]. Procuring this intermediate ensures high yields and reproducible process chemistry, which are essential for cost-effective manufacturing and meeting stringent regulatory standards for the final agrochemical product [2].

Cost-Optimized Agrochemical Sourcing

The development and publication of an improved, more efficient, and eco-friendly synthetic route for this specific compound indicates its status as a commercially mature and optimized commodity . For procurement managers and process chemists in the agrochemical sector, sourcing 5-Mesityl-1,3-cyclohexanedione from manufacturers utilizing these optimized routes provides a verifiable advantage in terms of lower cost, reduced environmental impact, and supply chain reliability compared to sourcing more niche or less efficiently produced 5-aryl-1,3-cyclohexanedione analogs.

Specialty Intermediate for Fine Chemical Research

Its well-defined physical properties (LogP 3.02, Molar Mass 230.3 g/mol) make it a useful building block for academic and industrial research groups exploring new heterocyclic scaffolds or functionalized cyclohexenone derivatives . In such settings, the compound's high purity ensures that experimental outcomes are not confounded by unknown impurities, making it a reliable starting material for synthesizing compound libraries or studying structure-activity relationships (SAR).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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